Cas no 2098082-55-2 (3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine)

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a fluorinated amine derivative featuring a piperidine scaffold, which is of interest in medicinal chemistry and pharmaceutical research. The presence of a fluoromethyl group enhances its metabolic stability and bioavailability, while the primary amine moiety offers versatility for further functionalization. This compound is particularly valuable as a building block for the synthesis of bioactive molecules, including potential CNS-targeting agents, due to its ability to modulate lipophilicity and membrane permeability. Its well-defined structure and reactive sites make it suitable for applications in drug discovery and the development of novel therapeutic compounds.
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine structure
2098082-55-2 structure
Product name:3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
CAS No:2098082-55-2
MF:C9H19FN2
MW:174.258965730667
CID:5728273
PubChem ID:121200952

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
    • 3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine
    • F1907-4485
    • 2098082-55-2
    • AKOS026708946
    • 1-Piperidinepropanamine, 3-(fluoromethyl)-
    • 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
    • Inchi: 1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2
    • InChI Key: GAQDTWWIDZCOLT-UHFFFAOYSA-N
    • SMILES: FCC1CCCN(CCCN)C1

Computed Properties

  • Exact Mass: 174.15322678g/mol
  • Monoisotopic Mass: 174.15322678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 0.958±0.06 g/cm3(Predicted)
  • Boiling Point: 249.8±15.0 °C(Predicted)
  • pka: 10.44±0.10(Predicted)

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F212581-100mg
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2
100mg
$ 95.00 2022-06-02
Life Chemicals
F1907-4485-0.25g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2 95%+
0.25g
$361.0 2023-09-07
TRC
F212581-1g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2
1g
$ 570.00 2022-06-02
Life Chemicals
F1907-4485-10g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4485-1g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4485-5g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-4485-0.5g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2 95%+
0.5g
$380.0 2023-09-07
TRC
F212581-500mg
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2
500mg
$ 365.00 2022-06-02
Life Chemicals
F1907-4485-2.5g
3-(3-(fluoromethyl)piperidin-1-yl)propan-1-amine
2098082-55-2 95%+
2.5g
$802.0 2023-09-07

Additional information on 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine

Comprehensive Overview of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine (CAS No. 2098082-55-2)

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine (CAS No. 2098082-55-2) is a fluorinated amine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique piperidine backbone and fluoromethyl substitution, has garnered attention due to its structural versatility and potential applications in drug discovery. Researchers are increasingly exploring its role as a building block for small molecule therapeutics, particularly in the development of central nervous system (CNS) targeting agents and enzyme modulators.

The molecular structure of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine features a fluoromethyl group attached to the piperidine ring, which enhances its lipophilicity and metabolic stability. This property is critical for improving blood-brain barrier (BBB) penetration, a key factor in CNS drug design. Recent studies highlight its utility in synthesizing neuroactive compounds, with applications in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorine atom in the structure also contributes to its binding affinity, making it a valuable scaffold for receptor-targeted therapies.

In the context of modern drug development, 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is often discussed alongside trending topics like precision medicine and AI-driven drug discovery. Computational chemists leverage its properties to train machine learning models for predicting bioactive molecules. Additionally, its compatibility with high-throughput screening (HTS) platforms aligns with the growing demand for accelerated drug development cycles.

From a synthetic chemistry perspective, the compound's amine and fluoromethyl functionalities enable diverse derivatization pathways. It serves as a precursor for heterocyclic compounds, which are pivotal in designing kinase inhibitors and GPCR modulators. Its stability under physiological conditions further supports its use in prodrug formulations, a hot topic in targeted drug delivery research.

Environmental and regulatory considerations are also paramount. While 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). The compound's low ecotoxicity profile makes it suitable for sustainable chemistry initiatives, aligning with the green chemistry movement. Researchers frequently search for solvent-free synthesis methods involving this compound to minimize environmental impact.

In summary, 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine (CAS No. 2098082-55-2) represents a multifaceted tool in contemporary research. Its applications span neurology, computational chemistry, and sustainable drug design, addressing both scientific and industrial demands. As the pharmaceutical landscape evolves, this compound is poised to play a pivotal role in next-generation therapeutics.

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